5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole
Overview
Description
5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of 1,2,4-triazole derivatives, including structures similar to 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole, has been a subject of research. These compounds have been found to possess good to moderate antimicrobial activities against various microorganisms. The synthesis involves reactions of ester ethoxycarbonylhydrazones with primary amines and further chemical modifications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Development of Low-Toxic, High-Efficiency Medicines
Studies have focused on developing new medicines with low toxicity and high efficiency, especially those with a wide spectrum of biological activity. The research on compounds based on S-derivatives of 1,2,4-triazoles, similar to this compound, aims to find high-efficient and low-toxic compounds with potential pharmacological activities. This includes a deep investigation into the relationship between chemical structure and biological activity (Samelyuk & Kaplaushenko, 2013).
Anticancer and Enzyme Inhibitory Properties
1,2,4-Triazole derivatives have been explored for their potential anticancer activities. For instance, the research on the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives revealed significant potential in inhibiting certain cancer cell lines. This indicates the promising role of similar compounds in cancer treatment and enzyme inhibition (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Role in Corrosion Inhibition
Research has also explored the role of 1,2,4-triazole derivatives in corrosion inhibition. These studies investigate the effectiveness of these compounds in protecting metals against corrosion, particularly in acidic environments. This has implications for industrial applications where metal preservation is crucial (Yadav, Behera, Kumar, & Sinha, 2013).
Properties
IUPAC Name |
3-(methoxymethyl)-5-methyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-6-5(3-9-2)8-7-4/h3H2,1-2H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGYUAPCEREGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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